

Best practices for storing and handling 2,5-Dimethyl-3-hexanone.

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Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanone

Cat. No.: B045781

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Technical Support Center: 2,5-Dimethyl-3-hexanone

This technical support center provides best practices for the storage and handling of **2,5-Dimethyl-3-hexanone**, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **2,5-Dimethyl-3-hexanone** and what are its primary applications?

A1: **2,5-Dimethyl-3-hexanone**, also known as isobutyl isopropyl ketone, is an aliphatic ketone. [1] It is a colorless to pale yellow liquid with a characteristic odor. [2][3] Due to its chemical properties, it is used as a solvent, a flavoring agent, in the production of fragrances, and as an intermediate in various organic syntheses. [2][4] In a research context, it can be used as a starting material for the synthesis of more complex molecules. [4]

Q2: What are the main hazards associated with **2,5-Dimethyl-3-hexanone**?

A2: The primary hazard of **2,5-Dimethyl-3-hexanone** is its flammability. [2][3] It is a flammable liquid and vapor, and its vapors can form explosive mixtures with air. [5][6] It may also cause irritation. As a volatile organic compound (VOC), inhalation of high concentrations of its vapor may lead to adverse health effects. [7]

Q3: How should **2,5-Dimethyl-3-hexanone** be stored?

A3: **2,5-Dimethyl-3-hexanone** should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.^{[1][8][9]} Containers should be tightly closed to prevent the escape of vapors.^{[8][9]} For refrigerated storage, only use refrigerators or freezers specifically designed for the storage of flammable liquids.^[10] Store in a flammable liquid storage cabinet.^[11]

Q4: What personal protective equipment (PPE) is required when handling **2,5-Dimethyl-3-hexanone**?

A4: When handling **2,5-Dimethyl-3-hexanone**, appropriate personal protective equipment should be worn, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.^{[6][8]} Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.^{[9][12]}

Troubleshooting Guide

Issue 1: The purity of **2,5-Dimethyl-3-hexanone** has decreased over time.

- Possible Cause: Improper storage leading to contamination or degradation. Containers may not have been sealed tightly, allowing for the absorption of moisture or reaction with air.
- Solution: Always ensure the container is tightly sealed after use and stored in a cool, dry, well-ventilated area. Before use, it is good practice to verify the purity of the ketone, especially if it has been stored for an extended period. If impurities are suspected, purification by distillation or other appropriate methods may be necessary.

Issue 2: Inconsistent reaction yields when using **2,5-Dimethyl-3-hexanone** as a solvent or reagent.

- Possible Cause: The presence of impurities, such as water or other reactive compounds, in the **2,5-Dimethyl-3-hexanone** can interfere with chemical reactions.
- Solution: Ensure the **2,5-Dimethyl-3-hexanone** is of the appropriate grade for your experiment. If necessary, purify the ketone before use. A common method for removing aldehydic impurities is through a bisulfite extraction.

Issue 3: A strong odor is noticeable in the laboratory when working with **2,5-Dimethyl-3-hexanone**.

- Possible Cause: This indicates inadequate containment and ventilation. As a volatile compound, its vapors can easily disperse.[2]
- Solution: All handling of **2,5-Dimethyl-3-hexanone** should be performed in a properly functioning chemical fume hood.[9][12] Ensure the fume hood sash is at the appropriate height. Check that all containers are sealed when not in use.

Data Presentation

Table 1: Physical and Chemical Properties of **2,5-Dimethyl-3-hexanone**

Property	Value
CAS Number	1888-57-9[1][3][13][14]
Molecular Formula	C ₈ H ₁₆ O[2][3][8][13]
Molecular Weight	128.21 g/mol [5][13][14]
Appearance	Colorless to pale yellow liquid[2][3][8]
Boiling Point	148 - 149.6 °C[13][14]
Melting Point	-32.24 °C (estimate)[13]
Flash Point	34.2 °C[14]
Density	0.81 g/cm ³ [13][14]
Solubility	Soluble in organic solvents like Chloroform and DCM; limited solubility in water.[2][3][13]

Experimental Protocols

Protocol 1: Purification of a Ketone using Bisulfite Extraction

This protocol describes a general method for the removal of aldehyde impurities from a ketone sample.

Materials:

- Ketone sample containing aldehyde impurities
- Methanol or Dimethylformamide (DMF)
- Saturated aqueous sodium bisulfite (NaHSO_3) solution
- Deionized water
- Ethyl acetate/hexanes mixture (e.g., 10% ethyl acetate in hexanes)
- Separatory funnel
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- **Dissolution:** Dissolve the ketone sample in a minimal amount of a miscible organic solvent like methanol. For aliphatic ketones, dimethylformamide (DMF) may be more effective.[\[13\]](#)
- **Extraction:** Transfer the solution to a separatory funnel. Add saturated aqueous sodium bisulfite solution and shake the funnel vigorously for about 30 seconds.[\[13\]](#) Caution: This procedure should be performed in a fume hood as sulfur dioxide gas may be generated.[\[13\]](#) [\[14\]](#)
- **Dilution and Separation:** Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) to the separatory funnel and shake vigorously. Allow the layers to separate. The bisulfite adduct of the aldehyde will be in the aqueous layer.[\[13\]](#)
- **Organic Layer Wash:** Drain the aqueous layer. Wash the organic layer with deionized water to remove any residual bisulfite and miscible solvent.

- **Drying and Concentration:** Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate.^[14] Filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent from the purified ketone using a rotary evaporator.^[14]

Protocol 2: Synthesis of a Tertiary Alcohol via Grignard Reaction with a Ketone

This protocol provides a general procedure for the synthesis of a tertiary alcohol from a ketone, a reaction type applicable to aliphatic ketones like **2,5-Dimethyl-3-hexanone**.

Materials:

- Anhydrous ether or Tetrahydrofuran (THF)
- Magnesium turnings
- An alkyl or aryl halide (e.g., bromobenzene)
- A ketone (e.g., **2,5-Dimethyl-3-hexanone**)
- Dilute acid (e.g., aqueous HCl or NH₄Cl) for workup
- Three-neck round-bottom flask, dropping funnel, reflux condenser
- Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
- Rotary evaporator

Procedure:

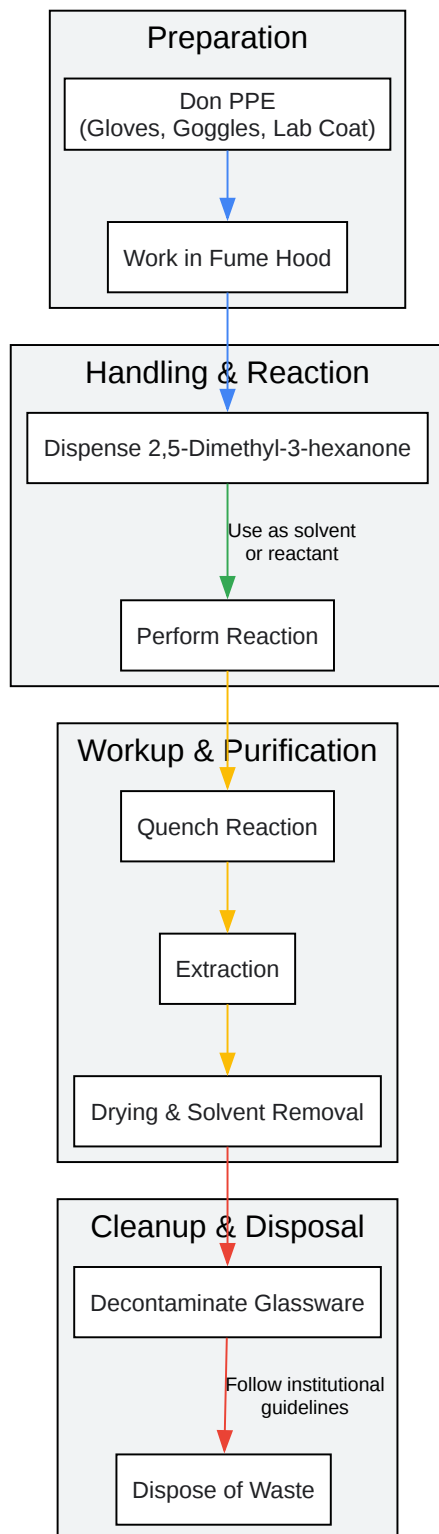
- **Apparatus Setup:** Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser, and a nitrogen or argon inlet. All glassware must be scrupulously dry.
- **Grignard Reagent Preparation:** Place magnesium turnings in the flask. Dissolve the alkyl or aryl halide in anhydrous ether or THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium to initiate the reaction. Once the reaction begins (indicated by bubbling and/or cloudiness), add the remaining halide solution dropwise at a

rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

- **Reaction with Ketone:** Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve the ketone in anhydrous ether or THF and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
- **Reaction Quench and Workup:** After the addition is complete and the reaction is stirred for a period (e.g., 1 hour), carefully quench the reaction by slowly adding it to a beaker of crushed ice, followed by the addition of a dilute acid to hydrolyze the magnesium alkoxide intermediate.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).
- **Washing and Drying:** Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can then be purified by recrystallization or column chromatography.

Mandatory Visualization

General Workflow for Handling 2,5-Dimethyl-3-hexanone



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Caption: Workflow for handling flammable ketones.

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